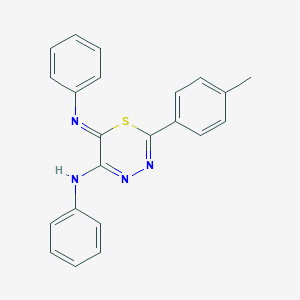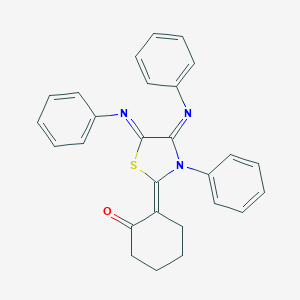![molecular formula C32H34N4O4S2 B307290 4-methyl-N-{2-{[(4-methylphenyl)sulfonyl]imino}-1,2-bis[(2-phenylethyl)amino]ethylidene}benzenesulfonamide](/img/structure/B307290.png)
4-methyl-N-{2-{[(4-methylphenyl)sulfonyl]imino}-1,2-bis[(2-phenylethyl)amino]ethylidene}benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-{2-{[(4-methylphenyl)sulfonyl]imino}-1,2-bis[(2-phenylethyl)amino]ethylidene}benzenesulfonamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research.
Mécanisme D'action
The mechanism of action of 4-methyl-N-{2-{[(4-methylphenyl)sulfonyl]imino}-1,2-bis[(2-phenylethyl)amino]ethylidene}benzenesulfonamide involves the inhibition of certain enzymes that are essential for the growth and proliferation of cancer cells. It works by binding to the active site of these enzymes and preventing them from carrying out their normal functions.
Biochemical and Physiological Effects:
Studies have shown that 4-methyl-N-{2-{[(4-methylphenyl)sulfonyl]imino}-1,2-bis[(2-phenylethyl)amino]ethylidene}benzenesulfonamide has several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-methyl-N-{2-{[(4-methylphenyl)sulfonyl]imino}-1,2-bis[(2-phenylethyl)amino]ethylidene}benzenesulfonamide in lab experiments is its anti-cancer properties. It has been found to be effective in inhibiting the growth of various types of cancer cells. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Orientations Futures
There are several future directions for the research and development of 4-methyl-N-{2-{[(4-methylphenyl)sulfonyl]imino}-1,2-bis[(2-phenylethyl)amino]ethylidene}benzenesulfonamide. One potential direction is the development of new and more efficient synthesis methods for this compound. Another direction is the exploration of its potential applications in other areas of medical research, such as neurodegenerative diseases and infectious diseases. Additionally, further studies are needed to determine the potential side effects and safe dosage of this compound.
In conclusion, 4-methyl-N-{2-{[(4-methylphenyl)sulfonyl]imino}-1,2-bis[(2-phenylethyl)amino]ethylidene}benzenesulfonamide is a synthetic compound that has potential applications in medical research, particularly in the field of cancer treatment. Its mechanism of action involves the inhibition of certain enzymes that are essential for the growth and proliferation of cancer cells. While further studies are needed to determine its potential side effects and safe dosage, there are several future directions for the research and development of this compound.
Méthodes De Synthèse
The synthesis of 4-methyl-N-{2-{[(4-methylphenyl)sulfonyl]imino}-1,2-bis[(2-phenylethyl)amino]ethylidene}benzenesulfonamide is a complex process that involves several steps. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with N,N-bis(2-aminoethyl)-4-methylbenzenesulfonamide to form an intermediate compound. This intermediate compound is then reacted with 4-methylphenyl isocyanate to form the final product.
Applications De Recherche Scientifique
4-methyl-N-{2-{[(4-methylphenyl)sulfonyl]imino}-1,2-bis[(2-phenylethyl)amino]ethylidene}benzenesulfonamide has potential applications in medical research, particularly in the field of cancer treatment. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to be effective in treating other diseases such as rheumatoid arthritis and autoimmune disorders.
Propriétés
Nom du produit |
4-methyl-N-{2-{[(4-methylphenyl)sulfonyl]imino}-1,2-bis[(2-phenylethyl)amino]ethylidene}benzenesulfonamide |
|---|---|
Formule moléculaire |
C32H34N4O4S2 |
Poids moléculaire |
602.8 g/mol |
Nom IUPAC |
1-N,2-N-bis-(4-methylphenyl)sulfonyl-1-N//',2-N//'-bis(2-phenylethyl)ethanediimidamide |
InChI |
InChI=1S/C32H34N4O4S2/c1-25-13-17-29(18-14-25)41(37,38)35-31(33-23-21-27-9-5-3-6-10-27)32(34-24-22-28-11-7-4-8-12-28)36-42(39,40)30-19-15-26(2)16-20-30/h3-20H,21-24H2,1-2H3,(H,33,35)(H,34,36) |
Clé InChI |
BFJOMVMFOARGCO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC2=CC=CC=C2)C(=NCCC3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC2=CC=CC=C2)C(=NCCC3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2,5-diphenyl-3,4-bis(phenylimino)-1lambda~4~,2,5-thiadiazolidin-1-ylidene]-4-methylbenzenesulfonamide](/img/structure/B307210.png)

![3-methyl-1,3-benzothiazol-2(3H)-one [4,5-bis(phenylimino)-1,3-dithiolan-2-ylidene]hydrazone](/img/structure/B307213.png)
![Ethyl 4-{[5-{[4-(ethoxycarbonyl)phenyl]imino}-2-(phenylhydrazono)-1,3-dithiolan-4-ylidene]amino}benzoate](/img/structure/B307215.png)
![Methyl 3-anilino-7-methyl-2-(phenylimino)-2H-thieno[3,2-b][1,4]thiazine-6-carboxylate](/img/structure/B307220.png)

![4,5-bis[(4-methoxyphenyl)imino]-3-phenyl-1,3-thiazolidin-2-one (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone](/img/structure/B307222.png)
![4-oxo-4H-chromene-3-carbaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B307225.png)
![(6Z)-6-[[(2Z)-2-[3-(4-fluorophenyl)-4,5-bis(propylimino)-1,3-thiazolidin-2-ylidene]hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B307226.png)
![(6Z)-6-[[(2Z)-2-[3-(4-fluorophenyl)-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B307227.png)
![(6Z)-3-(dimethylamino)-6-[[(2Z)-2-[3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B307229.png)
![4-Methoxybenzaldehyde [4,5-bis(tert-butylimino)-3-phenyl-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B307230.png)